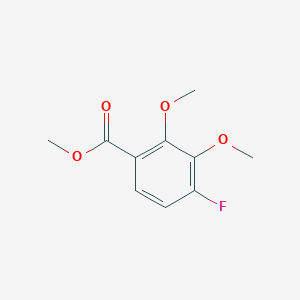

Methyl 4-fluoro-2,3-dimethoxybenzoate

Description

General Context of Fluorinated Benzoates in Organic Chemistry

The introduction of fluorine into organic molecules, particularly aromatic systems like benzoates, can dramatically alter their chemical and physical properties. minia.edu.eg Fluorine is the most electronegative element, and its presence on a benzene (B151609) ring exerts a strong electron-withdrawing inductive effect. minia.edu.egnih.gov This modification can significantly influence the acidity of the benzoic acid precursor and the reactivity of the aromatic ring.

Despite its inductive withdrawal of electrons, which tends to deactivate the ring towards electrophilic aromatic substitution, fluorine can also donate electron density through a resonance effect due to its lone pairs. libretexts.orgmasterorganicchemistry.com This dual electronic nature is a key feature of fluorinated aromatics. libretexts.org Halogens are generally considered deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution reactions. masterorganicchemistry.comwikipedia.org The para-directing effect of fluorine is often pronounced. wikipedia.org

In the fields of medicinal chemistry and agrochemicals, the strategic incorporation of fluorine is a widely used tactic to enhance the metabolic stability and bioavailability of molecules. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position. Furthermore, fluorine substitution can alter a molecule's lipophilicity, which affects its ability to cross biological membranes. Consequently, fluorinated benzoates and their derivatives are common intermediates in the synthesis of a wide array of biologically active compounds, from anticancer agents to pesticides. nih.govchemimpex.comossila.com

Significance of Dimethoxy Substituents in Aromatic Systems

Methoxy (B1213986) groups (–OCH₃) are strong electron-donating groups through resonance, which significantly impacts the reactivity of the aromatic system. libretexts.orgorganicchemistrytutor.com The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. libretexts.orgjove.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles in electrophilic aromatic substitution reactions. jove.comresearchgate.net Such groups are known as "activating groups". libretexts.orgorganicchemistrytutor.com

Methoxy substituents are powerful ortho-, para-directors. libretexts.orgkhanacademy.org This directing effect is a consequence of the stabilization of the carbocation intermediate (the arenium ion) formed during the substitution process. When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is adjacent to the methoxy group, allowing the oxygen to donate a lone pair and form a more stable, charge-delocalized intermediate. libretexts.orgorganicchemistrytutor.com

The presence of two methoxy groups, as in Methyl 4-fluoro-2,3-dimethoxybenzoate, further enhances the electron-donating character and activation of the ring. The positions of these groups are crucial in directing subsequent reactions, and their steric bulk can also influence the regioselectivity of synthetic transformations.

Current Research Landscape Pertaining to the Compound and its Structural Motifs

The current research landscape for molecules like this compound is centered on the synthesis and application of polysubstituted aromatic compounds. rsc.orgfiveable.melibretexts.orgpressbooks.pub The development of efficient synthetic methodologies to construct these highly functionalized arenes is a major focus, as they are ubiquitous structural cores in chemistry, biology, and materials science. rsc.org

Research in medicinal chemistry frequently explores compounds containing both fluorine and methoxy groups on an aromatic ring. ethernet.edu.et This combination allows for the fine-tuning of electronic properties and biological activity. Fluorinated building blocks are in high demand for drug discovery programs. ossila.com The interplay between the electron-withdrawing nature of fluorine and the electron-donating nature of methoxy groups creates a unique electronic environment on the aromatic ring, which can be exploited to achieve desired reactivity or biological interactions. nih.govresearchgate.net

Structural motifs involving fluorinated dimethoxybenzenes are investigated for their potential in creating novel therapeutic agents. While specific studies on this compound are not prominent, the broader class of substituted fluorinated benzoates is utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com The synthesis of such polysubstituted benzenes often requires careful strategic planning to control the regiochemistry of the substitution reactions, taking into account the directing effects of all substituents present on the ring. libretexts.orgpressbooks.pub

Interactive Data Tables

Table 1: Electronic Effects of Substituents on a Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (Electrophilic Aromatic Substitution) | Directing Influence |

| -F (Fluoro) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho-, Para- |

| -OCH₃ (Methoxy) | Electron-withdrawing (-I) | Strongly Electron-donating (+M) | Activating | Ortho-, Para- |

| -COOCH₃ (Methyl Ester) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | Meta- |

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO4 |

|---|---|

Molecular Weight |

214.19 g/mol |

IUPAC Name |

methyl 4-fluoro-2,3-dimethoxybenzoate |

InChI |

InChI=1S/C10H11FO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3 |

InChI Key |

XCLLUHDVGKWIFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1OC)F)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Fluoro 2,3 Dimethoxybenzoate and Its Analogues

Development of Regioselective Fluorination Strategies

The introduction of a fluorine atom onto an aromatic ring, particularly in a regioselective manner, is a significant synthetic challenge. The electronic properties of the existing substituents, such as the electron-donating methoxy (B1213986) groups in the precursor to Methyl 4-fluoro-2,3-dimethoxybenzoate, heavily influence the position of fluorination. Researchers have explored various strategies, including electrophilic, nucleophilic, and radical-based methods, to achieve the desired constitutional isomer.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a primary method for creating carbon-fluorine bonds, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org This approach is well-suited for electron-rich aromatic rings, where the existing substituents can direct the incoming electrophile. For precursors to this compound, the two methoxy groups activate the ring towards electrophilic attack.

The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org A variety of reagents have been developed to act as electrophilic fluorine sources, many of which feature a nitrogen-fluorine (N-F) bond. The electron density is drawn away from the fluorine atom, making it electrophilic. wikipedia.org Common reagents include N-fluorosulfonimides like N-Fluorobenzenesulfonimide (NFSI) and cationic reagents such as Selectfluor® (F-TEDA-BF4). brynmawr.edualfa-chemistry.com These reagents are generally more stable, safer, and more economical than older agents like elemental fluorine. wikipedia.org

The regioselectivity of the reaction is dictated by the directing effects of the substituents on the aromatic ring. In the case of a 2,3-dimethoxybenzoate system, the methoxy groups are ortho-, para-directing. The challenge lies in controlling fluorination to the desired C4 position over other activated sites. The choice of reagent and reaction conditions is critical to achieving this selectivity.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Chemical Class | Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent | Economical, stable, and safe with high electrophilicity. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | N-F Reagent (Cationic) | High thermal stability, low toxicity, and strong oxidizing properties. alfa-chemistry.com |

Nucleophilic Fluorination Routes and Challenges

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) anion (F-). While common for aliphatic compounds, nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging. ucla.edu The primary hurdles are the poor nucleophilicity and high basicity of the fluoride ion, which can lead to side reactions like elimination. ucla.edu

For the synthesis of aryl fluorides like this compound via this route, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group (e.g., -Cl, -Br). The 2,3-dimethoxy and methyl ester groups are not sufficiently electron-withdrawing to facilitate a standard SNAr reaction.

Therefore, classical nucleophilic fluorination is not a straightforward route for this specific target compound. Modern advancements, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Chan-Lam type reactions), have opened new avenues for nucleophilic fluorination of aryl halides and pseudohalides under milder conditions. However, these methods still face challenges, including catalyst poisoning and the need for anhydrous fluoride sources. The development of user-friendly fluoride reagents and a deeper mechanistic understanding are ongoing areas of research to overcome these limitations. ucla.edunih.gov

Radical Difluoromethylation and Trifluoromethylation Strategies

For the synthesis of analogues containing difluoromethyl (-CF2H) or trifluoromethyl (-CF3) groups, radical-based methods have become a powerful strategy. researchgate.net These approaches avoid the need for pre-functionalized substrates like organohalides, allowing for the direct introduction of the fluorinated group onto the aromatic ring. researchgate.net The CF2H group is of particular interest in drug discovery as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. nih.gov

Radical difluoromethylation and trifluoromethylation reactions typically involve the generation of a •CF2H or •CF3 radical from a suitable precursor. These radicals can then add to the aromatic ring. A variety of reagents and initiation methods, including photoredox catalysis, have been developed to generate these radicals under mild conditions. nih.govchem960.com

For example, Zn(SO2CF2H)2 has been used as a difluoromethylating reagent. nih.gov Photoredox catalysis can be employed to generate difluoromethyl radicals from sulfonium (B1226848) salts, which can then be installed onto various substrates. digitellinc.com Similarly, persistent radicals like perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR) can decompose at elevated temperatures to produce a •CF3 radical, which reacts with aromatic compounds. rsc.org The regioselectivity of these radical additions can be influenced by the electronic and steric properties of the benzoate (B1203000) substrate, though mixtures of isomers are common. rsc.org These methods provide an efficient route to access fluorinated analogues that would be difficult to synthesize via other means. researchgate.net

Esterification and Etherification Reactions for Benzoate Formation

The formation of the methyl benzoate core structure and the precise placement of the methoxy groups are foundational steps in the synthesis of the target molecule. These transformations rely on well-established but optimizable esterification and etherification reactions.

Optimization of Methyl Ester Synthesis

The conversion of a benzoic acid derivative to its corresponding methyl ester is a fundamental esterification reaction. The classical Fischer esterification involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com This is an equilibrium-limited reaction, and strategies to drive it to completion include using a large excess of methanol or removing the water byproduct. youtube.com

For substrates like 2,3-dimethoxybenzoic acid, alternative methods can offer milder conditions and higher yields. One approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to catalyze the esterification of veratric acid (3,4-dimethoxybenzoic acid) and methanol at temperatures below 45 °C. google.com This method boasts mild reaction conditions and high product yields with low methanol consumption, making it suitable for industrial-scale production. google.com The choice of solvent and the molar ratios of the reactants and catalyst are key parameters for optimization. google.comdergipark.org.tr

Table 2: Comparison of Esterification Methods for Benzoic Acids

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | H2SO4 (catalyst) | Reflux in excess methanol | Inexpensive reagents. youtube.com | Equilibrium-limited, requires harsh conditions. youtube.com |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC) | < 45 °C, chloroalkane solvent | Mild conditions, high yield, recyclable catalyst. google.com | Stoichiometric byproduct (DCU) must be removed. |

Methoxy Group Installation and Control

The installation and positioning of methoxy groups on the benzoic acid scaffold are critical for defining the molecule's final structure and properties. Methoxy groups are typically introduced via nucleophilic substitution (Williamson ether synthesis) on a corresponding phenol (B47542) precursor using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Synthesis of Precursors and Intermediates for this compound

The foundation of a successful synthesis of the target molecule lies in the efficient preparation of key precursors and intermediates. This involves the strategic introduction of halogen atoms to serve as handles for further functionalization and the construction of the substituted benzoic acid core.

Halogenated Aromatic Precursors (e.g., bromination, iodination)

Halogenated aromatic compounds are pivotal intermediates in the synthesis of complex molecules due to their versatility in cross-coupling reactions and other transformations. The introduction of bromine or iodine onto the aromatic scaffold of 2,3-dimethoxy-substituted precursors is a critical step.

Bromination:

The regioselective bromination of activated aromatic rings is a well-established transformation. For precursors to this compound, a common starting material is a derivative of 2,3-dimethoxytoluene. The benzylic position of such compounds can be selectively brominated using N-bromosuccinimide (NBS), often with a radical initiator like benzoyl peroxide, in a non-polar solvent. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism at the allylic/benzylic position. masterorganicchemistry.com

A new synthesis process for 2,3,4-trimethoxybenzoic acid has been developed starting from pyrogallic acid, which involves an etherification step to produce 1,2,3-trimethoxybenzene (B147658), followed by bromination with N-bromosuccinimide (NBS) to yield 2,3,4-trimethoxy bromobenzene (B47551) with a 92.2% yield. researchgate.net While not the direct precursor, this demonstrates the feasibility of brominating the 1,2,3-trimethoxybenzene system.

Iodination:

Iodination of dimethoxy and trimethoxybenzene derivatives can be achieved under mild and environmentally friendly conditions. One effective method utilizes a system of elemental iodine (I₂) and 30% aqueous hydrogen peroxide (H₂O₂) under solvent-free conditions. chemicalbook.com This approach allows for the efficient introduction of iodine onto the aromatic ring of methoxy-substituted benzenes. For instance, 1,2,3-trimethoxybenzene can be iodinated using this method. The reactivity of different isomers varies, with 1,3-dimethoxybenzene (B93181) showing high conversion to the 4-iodo derivative, while 1,4-dimethoxybenzene (B90301) is unreactive under these conditions. chemicalbook.com

Commercially available 5-Iodo-1,2,3-trimethoxybenzene serves as a key intermediate in organic synthesis. globalscientificjournal.comchemicalbook.comrsc.org This highlights the importance and accessibility of iodinated trimethoxybenzene precursors for further elaboration.

Below is a table summarizing representative halogenation reactions of relevant precursors.

| Precursor | Reagent | Product | Yield (%) | Reference |

| 1,2,3-trimethoxybenzene | NBS | 2,3,4-trimethoxy bromobenzene | 92.2 | researchgate.net |

| 1,3-dimethoxybenzene | I₂ / 30% aq. H₂O₂ | 4-iodo-1,3-dimethoxybenzene | 92 | chemicalbook.com |

Preparation of Substituted Benzoic Acids and Derivatives

The synthesis of the 4-fluoro-2,3-dimethoxybenzoic acid core is a crucial step. This can be achieved through various strategies, including the oxidation of a corresponding benzaldehyde (B42025) or the carboxylation of a suitable aromatic precursor.

One potential route involves the preparation of 4-fluoro-2,3-dimethoxybenzaldehyde (B6328583) as an intermediate. The synthesis of substituted benzaldehydes can be accomplished through various formylation reactions or by oxidation of the corresponding benzyl (B1604629) alcohol. For instance, 3-bromo-4-fluoro-benzyl alcohol can be oxidized to 3-bromo-4-fluorobenzaldehyde (B1265969) using nitric acid. justia.com While not the exact target, this illustrates a general approach. The subsequent oxidation of the aldehyde to a carboxylic acid is a common transformation. Various oxidizing agents can be employed, such as potassium permanganate (B83412) or hydrogen peroxide with a suitable catalyst. chemicalbook.comresearchgate.netresearchgate.net For example, 3-bromotoluene (B146084) can be oxidized to 3-bromobenzoic acid using potassium permanganate. chemicalbook.com Biological oxidation methods using microorganisms like Desulfovibrio species have also been shown to convert various substituted benzaldehydes, including 3,4,5-trimethoxybenzaldehyde, into their corresponding benzoic acids. nih.govnih.gov

Another strategy for the synthesis of substituted benzoic acids is through the carboxylation of an organometallic intermediate. This typically involves the generation of an aryllithium or Grignard reagent, followed by quenching with carbon dioxide. For example, lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with butyllithium (B86547) followed by treatment with carbon dioxide yields the corresponding carboxylic acid. masterorganicchemistry.com

The hydrolysis of a corresponding ester, such as Methyl 4-fluoro-3-methoxybenzoate, using a base like sodium hydroxide (B78521), is a straightforward method to obtain the carboxylic acid. chemicalbook.com

A synthesis of 4-fluoro-2-hydroxybenzoic acid has been reported starting from 2,4-difluorobenzoic acid by reaction with sodium hydroxide in DMSO. chemicalbook.com This demonstrates a nucleophilic aromatic substitution approach to introduce a hydroxyl group, which could then be methylated.

Below is a table summarizing methods for the preparation of substituted benzoic acids.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3-bromotoluene | KMnO₄, KOH, H₂O | 3-Bromobenzoic acid | - | chemicalbook.com |

| Methyl 4-fluoro-3-methoxybenzoate | NaOH, H₂O, Methanol | 4-Fluoro-3-methoxybenzoic acid | 97 | chemicalbook.com |

| 2,4-difluorobenzoic acid | NaOH, DMSO | 4-Fluoro-2-hydroxybenzoic acid | 90 | chemicalbook.com |

| 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | 1. BuLi 2. CO₂ | 2-(3,5-dichloro-4-carboxyphenyl)-2-(4-fluorophenyl)-1,3-dioxolane | - | masterorganicchemistry.com |

Catalytic Approaches in the Synthesis of Fluorinated Dimethoxybenzoates

The introduction of the fluorine atom onto the dimethoxybenzoate scaffold is a key transformation that often relies on modern catalytic methods. Traditional fluorination methods can be harsh, but transition-metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds under milder conditions.

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of aryl fluorides. These reactions typically involve the coupling of an aryl halide (e.g., bromide or iodide) or a triflate with a fluoride source in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of these reactions, with specialized biaryl monophosphine ligands often being employed to facilitate the challenging Ar-F reductive elimination from the palladium(II) intermediate.

Copper-catalyzed fluorination reactions provide an alternative and often more economical approach. These reactions can utilize various aryl precursors, including aryl halides and aryl boronic acids, and a range of fluoride sources. The mechanism of copper-catalyzed fluorination is believed to involve a Cu(I)/Cu(III) catalytic cycle. The presence of directing groups on the aromatic substrate can enhance the efficiency and regioselectivity of the fluorination.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals like this compound. The goal is to develop more sustainable and environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

One key aspect of green chemistry in this context is the use of safer and more environmentally friendly solvents. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of alternative reaction media, such as water, supercritical fluids, or bio-based solvents, is an active area of research. For example, the synthesis of aromatic esters has been achieved using solvent-free phase transfer catalysis or acidic catalysis in dry media, often with microwave activation to enhance reaction rates.

The choice of reagents and catalysts also plays a crucial role in the greenness of a synthetic route. The use of catalytic methods, as discussed in the previous section, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. Furthermore, the development of catalysts based on abundant and non-toxic metals is a key objective. For instance, the oxidation of benzaldehydes to benzoic acids can be carried out using environmentally benign oxidants like hydrogen peroxide in the presence of a recyclable catalyst. researchgate.netresearchgate.net Solvent-free oxidation of benzyl alcohol to sodium benzoate using air as the oxidant over a recyclable AuAg/TiO₂ catalyst has also been reported.

Atom economy is another important principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions that proceed with high selectivity and minimize the formation of byproducts are therefore preferred. The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can also contribute to a greener synthesis by reducing the need for intermediate purification steps and minimizing solvent usage.

In Depth Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For "Methyl 4-fluoro-2,3-dimethoxybenzoate," a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D NMR experiments, provides a complete picture of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of "this compound," distinct signals are expected for the aromatic protons and the protons of the methoxy (B1213986) and methyl ester groups. The aromatic region would likely display two doublets, corresponding to the protons at positions 5 and 6 of the benzene (B151609) ring. The fluorine atom at position 4 would influence the chemical shift of the adjacent proton at position 5 through space and would also exhibit through-bond coupling. The proton at C-6 would be coupled to the proton at C-5. The methoxy groups at positions 2 and 3, and the methyl group of the ester function, would each appear as singlets in the upfield region of the spectrum, with their precise chemical shifts influenced by their electronic environment.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 6.8 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-6 | 7.5 - 7.9 | Doublet | J(H-H) ≈ 8-9 |

| 2-OCH₃ | 3.8 - 4.0 | Singlet | - |

| 3-OCH₃ | 3.8 - 4.0 | Singlet | - |

| COOCH₃ | 3.7 - 3.9 | Singlet | - |

Carbon NMR (¹³C NMR) with Focus on Substituent Effects

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of "this compound" would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The fluorine atom at C-4 will cause a large C-F coupling, which is a characteristic feature. The carbons bearing the methoxy groups (C-2 and C-3) will be shifted downfield due to the electronegativity of the oxygen atoms. The ipso-carbon (C-1) attached to the ester group and the carbonyl carbon will also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-1 | 120 - 125 |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 160 - 165 (with large ¹J(C-F)) |

| C-5 | 110 - 115 |

| C-6 | 125 - 130 |

| 2-OCH₃ | 55 - 60 |

| 3-OCH₃ | 55 - 60 |

| COOCH₃ | 50 - 55 |

Fluorine NMR (¹⁹F NMR) for Halogen Position and Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In "this compound," a single resonance would be expected for the fluorine atom at the C-4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a doublet of doublets due to coupling with the aromatic proton at C-5.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the relationship between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (two- or three-bond) couplings between protons and carbons. For instance, HMBC would show correlations from the methoxy protons to the aromatic carbons at C-2 and C-3, and from the aromatic protons to neighboring carbon atoms, thus confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For "this compound" (C₁₀H₁₁FO₄), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum gives clues about the structure. Common fragmentation pathways for this molecule would likely involve the loss of the methyl group from the ester ([M-15]⁺), the loss of the methoxy group ([M-31]⁺), or the loss of the entire ester group ([M-59]⁺).

Interactive Data Table: Predicted Mass Spectrometry Data

| Fragment Ion | Predicted m/z |

| [C₁₀H₁₁FO₄]⁺ (M⁺) | 214.06 |

| [M - OCH₃]⁺ | 183.05 |

| [M - COOCH₃]⁺ | 155.05 |

| [M - F]⁺ | 195.07 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of "this compound" would show characteristic absorption bands for the various functional groups present. A strong absorption band would be expected for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-F stretching would give a characteristic band in the 1000-1400 cm⁻¹ range. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-O (Ester, Ether) | Stretching | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unequivocal data on bond lengths, bond angles, and torsion angles, offering insight into the molecule's conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice.

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for this compound. Therefore, experimentally determined data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Such an analysis would be invaluable for confirming the substitution pattern on the benzene ring and understanding the spatial orientation of the methoxy and methyl ester functional groups, which can be influenced by steric and electronic effects.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an essential tool in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed.

Specific, validated chromatographic methods for the analysis of this compound have not been published in peer-reviewed literature. The development of such a method would typically involve:

Method Development: Screening of various stationary phases (e.g., C18, C8 for reversed-phase HPLC; different polarity columns for GC) and mobile phases (e.g., mixtures of acetonitrile (B52724)/water or methanol (B129727)/water for HPLC) to achieve optimal separation from starting materials, reagents, and potential by-products.

Purity Assessment: Once a separation method is established, it can be used to determine the purity of synthesized batches of this compound. This is often achieved by calculating the peak area percentage of the main component relative to all other detected impurities.

Preparative Chromatography: For purification, the developed analytical method can be scaled up to a preparative chromatography system to isolate the compound of interest in high purity.

Without experimental data, a hypothetical HPLC method could be proposed, but specific parameters like column type, mobile phase composition, flow rate, and detection wavelength would require empirical determination. Similarly, for GC analysis, the selection of an appropriate column and temperature program would be necessary to ensure the compound's volatility and thermal stability are suitable for this technique.

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of scientific literature and databases, no specific theoretical or computational chemistry studies have been published for the compound this compound. Research in this specific area, including quantum chemical calculations and reaction mechanism modeling, appears to be unavailable in the public domain.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections on Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or computational modeling of its reaction mechanisms.

General principles of computational chemistry suggest that such studies would provide valuable insights into the molecule's electronic structure, reactivity, and potential chemical behavior. However, without specific research focused on this compound, any discussion would be speculative and not based on established scientific findings as required.

Further experimental and computational research would be necessary to determine the specific properties outlined in the requested article structure.

Theoretical and Computational Chemistry Studies

Computational Spectroscopic Property Prediction

Theoretical calculations are frequently employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the spectra. For Methyl 4-fluoro-2,3-dimethoxybenzoate, this would typically include:

Infrared (IR) Spectroscopy: Predicting the vibrational frequencies and intensities to assign the peaks in an experimental IR spectrum to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts of the ¹H and ¹³C nuclei to aid in the structural elucidation and assignment of the NMR spectra.

UV-Vis Spectroscopy: Simulating the electronic transitions to predict the absorption wavelengths and understand the electronic structure and chromophores within the molecule.

A data table of predicted versus experimental spectroscopic data would be a standard output of such research, offering a powerful combination of theoretical and empirical evidence for the molecule's structure.

Molecular Dynamics Simulations

While no specific research questions regarding this compound have been identified in the public domain that would necessitate molecular dynamics (MD) simulations, this technique could be applied to study the compound's behavior in different environments. For instance, MD simulations could model the solvation of the molecule in various solvents, providing insights into solute-solvent interactions. If the molecule were being investigated for potential biological activity, MD simulations could be used to study its interaction with a target protein, exploring its binding modes and stability within the active site.

Chemical Reactivity and Derivatization Studies

Transformations Involving the Ester Functionality

The ester group in methyl 4-fluoro-2,3-dimethoxybenzoate is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-fluoro-2,3-dimethoxybenzoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, followed by acidification. While specific studies on the hydrolysis of this compound are not extensively documented, the reaction can be effectively illustrated by the hydrolysis of the closely related compound, methyl 4-fluoro-3-methoxybenzoate. In a representative procedure, the ester is treated with a solution of sodium hydroxide (B78521) in a mixture of methanol (B129727) and water at room temperature. chemicalbook.com The reaction proceeds to completion, and subsequent acidification with a mineral acid like hydrochloric acid precipitates the carboxylic acid. chemicalbook.com

A typical laboratory-scale hydrolysis reaction is detailed in the table below, based on the procedure for a similar substrate.

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

| Methyl 4-fluoro-3-methoxybenzoate | Sodium hydroxide, Hydrochloric acid | Methanol/Water | Room temperature, 4 hours | 4-fluoro-3-methoxybenzoic acid | 97% |

This high-yielding reaction underscores the efficiency of ester hydrolysis in the synthesis of fluorinated and methoxylated benzoic acid derivatives.

The ester functionality can be reduced to a primary alcohol, (4-fluoro-2,3-dimethoxyphenyl)methanol. This transformation is a crucial step in the synthesis of various benzylic compounds. Powerful reducing agents are required for this conversion. While direct experimental data for the reduction of this compound is scarce, it is well-established that lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the reagent of choice for such reductions. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by a second hydride addition after the elimination of the methoxy (B1213986) group. An aqueous workup is then necessary to protonate the resulting alkoxide and yield the alcohol.

Reactions of the Aromatic Ring and Substituents

The aromatic ring of this compound is activated towards electrophilic substitution by the two methoxy groups and deactivated by the fluoro and ester groups. The fluorine atom also provides a site for nucleophilic aromatic substitution.

The methoxy groups at positions 2 and 3 are ortho, para-directing and activating, while the fluoro group at position 4 is also ortho, para-directing but deactivating. The methyl ester group is a meta-directing deactivator. The combined effect of these substituents makes the prediction of the exact regioselectivity of electrophilic aromatic substitution complex. However, considering the powerful activating and directing effects of the methoxy groups, electrophilic attack is most likely to occur at the positions ortho and para to them.

In a related compound, 2-fluoro-1,4-dimethoxybenzene, nitration with nitric acid at low temperatures resulted in the introduction of a nitro group at the position ortho to the fluorine and one of the methoxy groups, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This suggests that in this compound, the positions activated by the methoxy groups will be the primary sites of reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would likely be achieved using a mixture of nitric acid and sulfuric acid, while bromination could be carried out with bromine in the presence of a Lewis acid catalyst.

The fluorine atom in this compound can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the fluorine atom, which stabilize the intermediate Meisenheimer complex. In the case of this compound, the ester group is para to the fluorine, which should facilitate the SNAr reaction.

While specific SNAr reactions on this compound are not detailed in the available literature, studies on similar compounds, such as methyl 4-fluoro-3-nitrobenzoate, demonstrate the feasibility of this reaction. chegg.comfishersci.com In these cases, the fluorine atom is readily displaced by various nucleophiles, including amines and alkoxides, often under mild conditions. For example, the reaction of methyl 4-fluoro-3-nitrobenzoate with benzylamine (B48309) would lead to the substitution of the fluorine atom. chegg.com

The general mechanism for an SNAr reaction involves the attack of the nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The departure of the fluoride (B91410) ion then restores the aromaticity of the ring.

Coupling Reactions Utilizing Halogen or Other Functional Groups

The fluorine atom on the benzene (B151609) ring of this compound, while generally a stable substituent, can participate in certain cross-coupling reactions, particularly those involving C-F bond activation. More commonly, the aromatic ring can be further functionalized with other halides (e.g., Br, I) or triflates, which are more reactive in standard palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. While direct C-F bond activation for Suzuki-Miyaura coupling is challenging, it is not impossible, especially with specialized catalyst systems. researchgate.net However, a more conventional approach would involve the conversion of the fluorine to a more reactive group or the introduction of a different halogen.

Should the molecule be converted to its corresponding aryl bromide or iodide derivative, it would be expected to readily participate in Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids or esters. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base like K₂CO₃ or Cs₂CO₃, in a suitable solvent system like toluene/water or dioxane/water. researchgate.net

Other important cross-coupling reactions that could be applied to a halogenated derivative of this compound include:

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. rsc.orgmdpi.com

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, providing access to aryl-substituted alkynes. organic-chemistry.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction would enable the introduction of nitrogen-based functional groups by coupling the aryl halide with amines.

The following table outlines the general conditions for these key cross-coupling reactions.

Table 2: Common Cross-Coupling Reactions for Aryl Halides

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Biaryl, vinylarene |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | Aryl alkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Aryl amine |

The synthesis of biaryl compounds is a direct application of the Suzuki-Miyaura reaction as discussed above. researchgate.net By coupling a halogenated derivative of this compound with another aryl boronic acid, a wide range of substituted biaryl structures can be accessed. These biaryl scaffolds are prevalent in many pharmaceuticals and advanced materials.

Furthermore, intramolecular versions of these cross-coupling reactions can be employed to construct polycyclic systems. For instance, if a suitable coupling partner is tethered to the benzoate (B1203000) scaffold, an intramolecular Heck or Suzuki-Miyaura reaction could lead to the formation of a new ring, thereby constructing a more complex, rigid polycyclic framework.

Synthesis of Heterocyclic Systems Incorporating the Benzoate Scaffold

The functional groups of this compound and its derivatives serve as excellent starting points for the synthesis of various heterocyclic systems.

For example, conversion of the methyl ester to a carboxylic acid, followed by reaction with an ortho-diamine, could lead to the formation of benzimidazoles. Alternatively, if the molecule is first nitrated and then reduced to an amine, the resulting aminobenzoate can be a precursor for quinazolinones. nih.govnih.govcbijournal.comresearchgate.netresearchgate.net The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with an appropriate cyclizing agent.

The synthesis of oxygen-containing heterocycles is also feasible. For instance, demethylation of one of the methoxy groups to a phenol (B47542), followed by appropriate functionalization, could set the stage for the construction of benzofurans aub.edu.lbnih.govresearchgate.netnih.govrsc.org or chromones. ijrpc.comasianpubs.orgorganic-chemistry.orgscirp.orgresearchgate.net The synthesis of chromones, for example, can be achieved through the cyclization of 2-hydroxyacetophenones, which could potentially be derived from the starting benzoate.

The following table provides examples of heterocyclic systems that could potentially be synthesized from derivatives of this compound.

Table 3: Potential Heterocyclic Systems from this compound Derivatives

| Heterocycle | Key Precursor Moiety | General Synthetic Strategy |

|---|---|---|

| Quinazolinone | 2-Aminobenzoic acid | Condensation with an amine/amide source and cyclization. nih.gov |

| Benzofuran | 2-Hydroxyphenyl derivative | Intramolecular cyclization of a suitably functionalized phenol. aub.edu.lb |

| Chromone | 2-Hydroxyacetophenone | Baker-Venkataraman rearrangement followed by cyclization. ijrpc.com |

| Benzimidazole | 1,2-Diaminobenzene | Condensation with a carboxylic acid derivative. |

Stereochemical Aspects of Derivatization

While this compound itself is achiral, derivatization can introduce chirality into the molecule or its products. The stereochemical outcome of such reactions is a critical consideration in modern organic synthesis, particularly for the preparation of enantiomerically pure compounds for biological applications.

If a chiral center is introduced into a derivative of the starting material, subsequent reactions can proceed with either stereoselectivity or stereospecificity. For example, the reduction of a ketone derivative could be performed with a chiral reducing agent to favor the formation of one enantiomer of the corresponding alcohol over the other.

Furthermore, if the molecule is to be used in the synthesis of a chiral target, asymmetric synthesis methodologies can be employed. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemistry of newly formed chiral centers. For instance, an asymmetric Heck reaction on a derivative could lead to the formation of a chiral product with high enantiomeric excess.

In cases where a racemic mixture of a chiral derivative is formed, resolution can be achieved through various techniques. One common method is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated by chromatography. Subsequent removal of the chiral auxiliary would then yield the separated enantiomers.

Applications in Chemical Synthesis and Materials Science Excluding Clinical or Biological Efficacy

Utilization as a Building Block in Complex Organic Synthesis

Fluorinated aromatic esters are well-established as versatile intermediates in synthetic chemistry. The presence of a fluorine atom can significantly alter a molecule's properties, including lipophilicity and metabolic stability, which is a highly sought-after characteristic in medicinal and agrochemical chemistry. nbinno.com The ester group serves as a versatile handle for a variety of chemical transformations, such as hydrolysis to a carboxylic acid, amidation, or reduction to an alcohol. nbinno.com

Precursor for Pharmaceutical Intermediates (synthesis only)

While specific synthesis pathways starting from Methyl 4-fluoro-2,3-dimethoxybenzoate are not extensively documented in peer-reviewed literature, analogous fluorinated benzoates are crucial in pharmaceutical development. nbinno.comchemimpex.com For instance, related compounds like 4-fluoro-3-nitrobenzoate esters are used as intermediates in the synthesis of various bioactive molecules, including anti-inflammatory and antibacterial agents. chemimpex.com The synthesis of the cancer drug Gefitinib, for example, starts from Methyl 3-hydroxy-4-methoxybenzoate, a compound with a similar substitution pattern, highlighting the importance of such motifs in building complex pharmaceutical agents. mdpi.com The unique substitution pattern of this compound makes it a candidate for the synthesis of novel compounds where precise control over substituent placement is required to achieve desired pharmacological activity.

Role in Agrochemical Research (synthesis only)

In the agrochemical industry, fluorinated compounds are integral to the development of modern herbicides and fungicides. nbinno.com The stability of the carbon-fluorine bond often leads to increased metabolic stability in target organisms, enhancing the potency and efficacy of the active ingredient. nbinno.com Compounds like Methyl 4-fluoro-3-nitrobenzoate are noted for their contribution to the formulation of effective pesticides and herbicides. chemimpex.com The structural elements of this compound could be incorporated into new agrochemical candidates to modulate their biological activity and environmental persistence.

Contribution to Advanced Materials and Polymer Precursors

Research has shown that aromatic structures with fluoro and methoxy (B1213986) substituents are of interest in materials science. A study involving the synthesis of novel phenylcyanoacrylates for copolymerization with styrene (B11656) utilized a 2-fluoro-3-methoxy benzaldehyde (B42025) derivative. chemrxiv.org Phenylcyanoacrylates are a family of vinyl monomers known for their wide-ranging applications, and incorporating fluorinated precursors can functionalize commercial polymers. chemrxiv.org This research demonstrates the utility of the 2-fluoro-3-methoxy substitution pattern, analogous to that in this compound, in creating monomers for the development of advanced polymers with potentially unique properties. chemrxiv.org

| Precursor Moiety | Monomer Synthesized | Polymer Application |

| 2-fluoro-3-methoxy benzaldehyde | Octyl 2-cyano-3-(2-fluoro-3-methoxyphenyl)acrylate | Copolymerization with Styrene |

Methodology Development for Novel Organic Transformations

A comprehensive search of scientific literature and chemical databases did not yield specific instances of this compound being used as a substrate for the development of novel organic transformations. Its polysubstituted nature makes it a complex substrate, and researchers often prefer simpler model compounds for methodology development.

Reagent or Catalyst Development (e.g., in fluorination chemistry)

There is no available research indicating that this compound has been used in the development of new reagents or catalysts. The compound itself is typically viewed as a building block to be acted upon, rather than a foundational component for creating new synthetic tools.

Advanced Analytical Method Development and Validation

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like Methyl 4-fluoro-2,3-dimethoxybenzoate due to its high precision, sensitivity, and versatility. njlabs.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of aromatic ester.

Method development begins with the selection of an appropriate stationary phase, commonly a C18 column, which provides effective separation for moderately polar compounds. The mobile phase composition is a critical parameter to optimize. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. manipal.eduajast.net The ratio of organic to aqueous phase is adjusted to achieve optimal retention time and peak shape for this compound. Gradient elution, where the mobile phase composition is changed during the analysis, may be employed to improve the separation of the main compound from any potential impurities. ekb.eg

Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD). The detection wavelength is selected at the absorbance maximum (λmax) of this compound, which is anticipated to be in the UV region (around 230-280 nm) due to its substituted benzene (B151609) ring chromophore. researchgate.net

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ajast.netwjpmr.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. ajast.net

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. manipal.edu

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ajast.net

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. wjpmr.com

| Parameter | Optimized Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (Hypothetical λmax) |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | % RSD ≤ 2.0% for minor changes in flow rate, pH, etc. |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. Given its ester structure, this compound is expected to have sufficient volatility for GC analysis. When coupled with a Mass Spectrometer (MS), GC-MS provides a highly specific and sensitive method for both identification and quantification. researchgate.net

For method development, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is often chosen for the analysis of aromatic compounds. tdi-bi.com The sample, dissolved in a volatile organic solvent like dichloromethane (B109758) or hexane, is injected into the heated GC inlet, typically in splitless mode for trace analysis. The oven temperature is programmed to ramp from a lower to a higher temperature to ensure efficient separation of the analyte from the solvent and any impurities. nih.gov

The mass spectrometer serves as the detector. In full scan mode, it records the entire mass spectrum of the eluting compound, which provides a unique fragmentation pattern that can be used for structural confirmation by comparing it to a spectral library. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed. tdi-bi.com In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of this compound, which significantly increases sensitivity and reduces interference from the sample matrix.

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Acquisition Mode | Full Scan (m/z 50-500) for identification, SIM for quantification |

Spectrophotometric Assays for Quantification in Research Contexts

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. iajps.com The substituted aromatic ring in this compound acts as a chromophore, making it suitable for UV-Vis analysis.

The basis for quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative assay, a pure standard of this compound is dissolved in a suitable UV-transparent solvent (e.g., methanol or ethanol) to prepare a stock solution. A series of dilutions are then made to create calibration standards of known concentrations.

The UV spectrum of one of the standards is scanned to determine the wavelength of maximum absorbance (λmax). researchgate.net The absorbance of each calibration standard is then measured at this fixed wavelength. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.

While straightforward, this method is susceptible to interference from other substances in the sample that also absorb at the chosen wavelength. Derivative spectrophotometry can sometimes be used to resolve overlapping spectral bands and improve specificity in complex matrices. ajpaonline.com

| Concentration (µg/mL) | Absorbance at λmax (Hypothetical) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive approach for the analysis of electroactive compounds. These techniques measure the current or potential changes resulting from the oxidation or reduction of an analyte at an electrode surface. mdpi.com The aromatic ring of this compound, particularly with its electron-donating methoxy (B1213986) groups, is potentially susceptible to electrochemical oxidation.

Techniques such as cyclic voltammetry (CV) can be used to investigate the electrochemical behavior of the compound, determining its oxidation and reduction potentials. For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed. An electrochemical sensor for this compound would typically consist of a three-electrode system: a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). mdpi.com

The development of a selective electrochemical sensor often involves modifying the surface of the working electrode. Materials like covalent organic frameworks (COFs) or other nanomaterials can be used to preconcentrate the analyte at the electrode surface, enhancing the signal and improving selectivity. mdpi.com The current response generated under optimized conditions (e.g., pH of the supporting electrolyte, potential waveform) is proportional to the concentration of the analyte. While methods have been developed for various aromatic and fluorinated compounds, a specific electrochemical method for this compound would require dedicated research to establish the optimal electrode material, electrolyte, and operating parameters. acs.orgcluster-science.com

Future Research Directions and Open Challenges

Exploration of Sustainable and Eco-Friendly Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of processes that are both efficient and environmentally benign. Future research on Methyl 4-fluoro-2,3-dimethoxybenzoate will undoubtedly prioritize green chemistry principles to minimize waste and hazardous substance use.

Current synthetic methods for aromatic esters often rely on traditional techniques that may involve harsh conditions or toxic solvents. The future lies in adopting more sustainable practices. labmanager.combohrium.com Key areas of exploration include:

Advanced Catalysis: Research into novel catalysts, such as bimetallic oxide clusters, that can facilitate C-H bond activation using molecular oxygen as the sole oxidant, represents a significant step towards greener ester synthesis. labmanager.com This approach improves atom economy by reducing the need for pre-functionalized starting materials and stoichiometric oxidants.

Solvent-Free and Alternative Solvent Methodologies: Techniques like solid-liquid solvent-free phase transfer catalysis (PTC) and reactions in dry media, often enhanced by microwave activation, offer substantial improvements by eliminating the need for volatile organic solvents. bohrium.comresearchgate.net

Biocatalysis: The use of enzymes, such as lipases, in continuous flow systems presents a highly sustainable method for ester synthesis. rsc.orgresearchgate.net Biocatalysts operate under mild conditions, exhibit high selectivity, and are biodegradable, aligning perfectly with green chemistry goals. rsc.org

| Metric | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often volatile organic compounds (VOCs) | Solvent-free, water, or biodegradable solvents |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts (metal oxides, enzymes), phase transfer catalysts labmanager.combohrium.com |

| Energy Input | High temperature, prolonged heating | Microwave irradiation, mild conditions bohrium.comresearchgate.net |

| Atom Economy | Often moderate, with significant byproducts | High, minimizing waste through efficient bond formation (e.g., C-H activation) labmanager.com |

| Safety | Use of hazardous reagents and intermediates | Inherently safer processes using benign substances |

Development of Chemo-, Regio-, and Stereoselective Transformations

For a polysubstituted molecule like this compound, achieving precise chemical modifications is a significant challenge. Future research must focus on developing transformations that can target a specific part of the molecule without affecting other functional groups.

The electronic properties of the fluorine atom and the two methoxy (B1213986) groups create a unique substitution pattern on the benzene (B151609) ring, making selective reactions complex. Advancements are needed in:

Regioselective Functionalization: Developing methods that can predictably add new functional groups to one of the remaining open positions on the aromatic ring is crucial. This could involve boron-directed benzannulation strategies or other directing-group-assisted approaches to ensure complete regiocontrol. nih.gov

Chemoselective Reactions: The ester, fluoro, and methoxy groups all have different reactivities. A key challenge is to perform reactions on one group (e.g., hydrolysis of the ester) without altering the others. This requires mild and highly specific reagents and conditions.

Stereoselective Synthesis: While the parent molecule is not chiral, introducing chiral centers through subsequent reactions is a common strategy in drug discovery. The development of catalytic asymmetric methods for fluorinated compounds is an active area of research, providing pathways to enantiomerically pure derivatives. mdpi.com This includes asymmetric dearomatization via fluorination and Mannich reactions of fluorinated nucleophiles. mdpi.com

| Selectivity Type | Definition | Relevance to this compound |

|---|---|---|

| Chemoselectivity | Distinguishing between different functional groups. | Enabling reaction at the ester, methoxy, or fluoro group independently. |

| Regioselectivity | Controlling the position of a reaction on the aromatic ring. | Directing further substitution to a specific C-H position. nih.gov |

| Stereoselectivity | Controlling the 3D arrangement of atoms in the product. | Creating specific chiral versions of more complex derivatives for pharmaceutical applications. mdpi.com |

Advanced Computational Studies to Predict Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical behavior, thereby reducing the need for extensive empirical experimentation. nih.govresearchgate.net For this compound, computational studies can provide profound insights.

Future research will likely leverage in silico methods to:

Predict Reaction Sites: Calculations of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps can identify the most electron-rich and electron-deficient areas of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Elucidate Reaction Mechanisms: DFT can model the transition states and energy profiles of potential reactions, helping chemists understand how a reaction proceeds and how to optimize conditions for higher yields and selectivity. nih.gov

Simulate Spectroscopic and Physicochemical Properties: Computational models can accurately predict spectroscopic data (NMR, IR) and key physicochemical properties. researchgate.net This is invaluable for characterizing new compounds and predicting their behavior in different environments.

| Parameter/Method | Significance |

|---|---|

| Density Functional Theory (DFT) | A robust method for calculating the electronic structure and energy of molecules. researchgate.netresearchgate.net |

| Frontier Molecular Orbitals (FMO) | The highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals, which indicate reactivity towards electrophiles and nucleophiles. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, highlighting sites for non-covalent interactions and chemical reactions. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and stability within the molecule. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of fine chemicals and pharmaceuticals. nih.gov This approach offers enhanced safety, scalability, and control. researchgate.netacs.org For a compound like this compound, this technology holds immense promise.

Open challenges and research directions include:

Developing Continuous Flow Syntheses: Designing a multi-step, continuous flow process for the synthesis of the target molecule and its derivatives. This can lead to higher yields, better purity, and safer handling of potentially hazardous reagents. nih.govresearchgate.net

Automated Reaction Optimization: Integrating flow reactors with automated systems that use algorithms and machine learning to rapidly screen and optimize reaction conditions (temperature, pressure, flow rates, reagent ratios). acs.orgrsc.org This accelerates the development timeline from discovery to production.

High-Throughput Synthesis: Utilizing automated platforms to generate libraries of related compounds for screening in drug discovery or materials science applications, allowing for the rapid exploration of the chemical space around the core benzoate (B1203000) structure. researchgate.net

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process | Reagents are mixed in a vessel and reacted for a set time. | Reagents are continuously pumped and mixed in a reactor. nih.gov |

| Heat/Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Superior control due to high surface-area-to-volume ratio. acs.org |

| Safety | Large volumes of reagents can be hazardous. | Small reaction volumes at any given time enhance safety. nih.gov |

| Scalability | Difficult; requires re-optimization for different scales. | Easier to scale by running the process for a longer time. acs.org |

| Automation | More complex to fully automate. | Facile automation and integration with real-time analytics. researchgate.netrsc.org |

Design of Novel Materials Incorporating the Benzoate Moiety

The unique combination of a rigid aromatic ring, a polar ester group, and electron-modifying fluoro and methoxy substituents makes the benzoate moiety an attractive building block for advanced materials. researchgate.net

Future research could explore the incorporation of the this compound structure into:

Polymers and Nanocomposites: The benzoate unit can be incorporated into polymer backbones or used as a pendant group to create materials with tailored properties such as enhanced thermal stability, specific optical characteristics, or controlled release capabilities when blended with other materials like halloysite (B83129) nanotubes. researchgate.netnih.gov

Liquid Crystals: The rigid, rod-like shape of benzoate esters is a common feature in liquid crystal molecules. The specific substitution pattern of this compound could be exploited to design new liquid crystalline materials with unique phase behaviors.

Organic Electronics: Fluorinated aromatic compounds are of great interest in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The electronic properties conferred by the substituents could make this benzoate moiety a useful component in designing new acceptor materials. researchgate.net

| Material Type | Role of the Benzoate Moiety | Potential Properties |

|---|---|---|

| Biodegradable Polymers | As a pendant group or incorporated into a composite. | Controlled release of the molecule for applications like active packaging or drug delivery. researchgate.net |

| Specialty Polymers | Monomer or co-monomer in polymerization. | High thermal stability, specific refractive index, altered dielectric constant. nih.gov |

| Liquid Crystals | Core structural unit (mesogen). | Novel mesophase behavior influenced by fluorine and methoxy groups. |

| Organic Electronics | Electron acceptor component. | Tunable photophysical and charge transfer properties for devices like OLEDs. researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylbutyl 4-methoxycinnamate |

| 2-ethylhexyl 4-methoxycinnamate |

| 2-ethylhexyl 4-(dimethylamino)benzoate |

| 2-ethylhexyl salicylate |

| 4-isopropylbenzyl salicylate |

| propyl 4-hydroxybenzoate |

| butyl 4-hydroxybenzoate |

| p-toluenesulfonic acid |

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-fluoro-2,3-dimethoxybenzoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer :

- Esterification : Start with 4-fluoro-2,3-dimethoxybenzoic acid and methyl chloride in the presence of a base (e.g., KCO) under reflux. Monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion .

- Purification : Use column chromatography with a hexane/ethyl acetate gradient or recrystallization from ethanol to isolate the product. Purity (>95%) can be confirmed using GC or high-performance liquid chromatography (HPLC) .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of methylating agent) and reaction time (12–24 hours). For acid-sensitive substrates, employ milder bases like pyridine.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer :

- NMR : Identify methoxy groups as singlets at δ 3.8–4.0 ppm and the methyl ester as a singlet near δ 3.9 ppm. Aromatic protons in the ortho and para positions to electron-withdrawing groups (e.g., fluorine) appear downfield (δ 7.2–8.0 ppm) .

- NMR : Detect the fluorine substituent as a singlet between δ -110 to -120 ppm, depending on the electronic environment.

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720 cm and methoxy C-O stretches near 1250 cm.

Q. What chromatographic methods are suitable for analyzing impurities in this compound?

Methodological Answer :

- GC-MS : Use a polar column (e.g., DB-5) with a temperature gradient (50°C to 250°C) to separate volatile impurities. Compare retention times and mass spectra with reference standards .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Quantify impurities using external calibration curves.

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy) influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer :

- Mechanistic Analysis : The electron-withdrawing fluoro group activates the carbonyl toward nucleophilic attack, while methoxy groups at the 2- and 3-positions provide steric hindrance. Use density functional theory (DFT) calculations to model charge distribution and transition states .

- Experimental Validation : Compare reaction rates with analogs lacking substituents. Monitor kinetics via NMR or in situ IR spectroscopy.

Q. What strategies can resolve contradictions in reported crystallographic data for structurally similar benzoate esters?

Methodological Answer :

- Crystallographic Refinement : If X-ray diffraction data for the target compound is unavailable, compare with analogs (e.g., Methyl 4-fluorobenzoate in ). Use software like SHELX or OLEX2 to refine unit cell parameters and hydrogen bonding networks .

- EPR Spectroscopy : For dynamic conformational studies, employ spin-labeled derivatives (e.g., HO-4072 in ) to analyze rotational freedom and steric effects .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate hydrolysis rates in aqueous environments at pH 2–12. Parameterize force fields with experimental data from related esters .

- Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability (decomposition onset temperature) and correlate with computed activation energies.

Q. What are the challenges in synthesizing isotopically labeled (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) derivatives of this compound for metabolic tracing studies?

Methodological Answer :

- Isotope Incorporation : Use -labeled methanol in the esterification step or introduce via catalytic deuteration of precursor aromatic rings.

- Purification : Separate labeled products using preparative HPLC with a chiral column to resolve enantiomeric byproducts. Confirm isotopic enrichment via mass spectrometry .

Q. How can substituent positional isomerism (e.g., 2,3- vs. 3,4-dimethoxy) impact the biological activity of this compound in enzyme inhibition assays?

Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Compare binding affinities of isomers based on methoxy group orientation.

- Kinetic Assays : Measure IC values against purified enzymes and correlate with computed steric/electronic parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products